molecular formula C8H7N3OS B1371081 3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol CAS No. 1153980-05-2

3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol

Cat. No.: B1371081
CAS No.: 1153980-05-2
M. Wt: 193.23 g/mol
InChI Key: KFRAGFDXGQAIJT-UHFFFAOYSA-N
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Description

3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol: is an organic compound with the molecular formula C8H7N3OS It features a thiadiazole ring, which is a five-membered ring containing one sulfur and two nitrogen atoms, attached to a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol can be achieved through several methods. One common approach involves the reaction of 3-amino-5-methoxyisoxazole with alkoxycarbonyl isothiocyanates to form methyl 2-(5-alkoxycarbonylamino-1,2,4-thiadiazol-3-yl)acetates. These intermediates are then converted into the target compound through the reaction of the corresponding keto ester with O-methylhydroxylamine .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of solvents like 1,2-dichloroethane, triphenylphosphine as a reducer, and triethylamine as a catalyst has been reported to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of suitable catalysts.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Substituted thiadiazole derivatives.

Mechanism of Action

The mechanism of action of 3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition is crucial for the survival of Helicobacter pylori in the acidic environment of the stomach.

Comparison with Similar Compounds

  • 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol
  • 1,3,4-Thiadiazole-2(3H)-thiones
  • N-thiomorpholines
  • 2-[(Chlorobenzyl)thio]-5-(5-nitro-2-furyl)-1,3,4-thiadiazoles

Uniqueness: 3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(5-amino-1,2,4-thiadiazol-3-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS/c9-8-10-7(11-13-8)5-2-1-3-6(12)4-5/h1-4,12H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRAGFDXGQAIJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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